6,6-Dimethyl-5-nitropiperidin-2-one
Overview
Description
Scientific Research Applications
Nitrosamines and Water Technology
Nitrosamines, including N-nitrosodimethylamine (NDMA), pose significant health risks and have become a focal point in drinking water science due to their formation as disinfection by-products in chloraminated waters. Research on nitrosamines in water technology includes studies on their occurrence, formation mechanisms, and removal strategies. The formation mechanism of NDMA, for example, involves reactions between dimethylamine and chloramine, leading to the creation of harmful by-products. Strategies for nitrosamine removal from water, including photolytic methods, are being explored, highlighting the importance of understanding chemical interactions and degradation pathways in environmental applications (Nawrocki & Andrzejewski, 2011).
Hydroprocessing Catalysts
Transition metal phosphides have emerged as promising hydroprocessing catalysts, offering high activity and stability. These catalysts are used in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), crucial processes in refining lower quality crude oils. The presence of compounds such as 6,6-Dimethyl-5-nitropiperidin-2-one in catalytic research could be related to studying the effects of nitrogen-containing compounds on catalyst performance and the development of new catalytic materials with improved efficiency and selectivity (Oyama et al., 2009).
Energetic Materials
The study of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts focuses on their crystal structure, thermolysis, and applications as high-energetic materials. This research area includes theoretical and experimental investigations into the structure and decomposition mechanisms of energetic compounds, highlighting the potential of using detailed chemical analysis to design and improve energetic materials for military and industrial applications (Singh & Felix, 2003).
Biomedical Applications
Research on compounds like pterostilbene, which shares some structural similarities with synthetic compounds such as this compound, explores their biomedical applications. Pterostilbene has been studied for its potential in cancer prevention and therapy, blood sugar and lipid level regulation, and its effects on cardiovascular diseases, aging, and cognitive functions. This indicates the broader interest in the biomedical applications of structurally complex compounds, which could extend to this compound in drug development and therapeutic uses (Estrela et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
6,6-dimethyl-5-nitropiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-7(2)5(9(11)12)3-4-6(10)8-7/h5H,3-4H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLHHLQGTTXWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(=O)N1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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